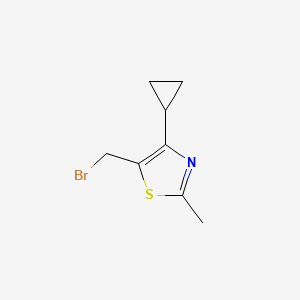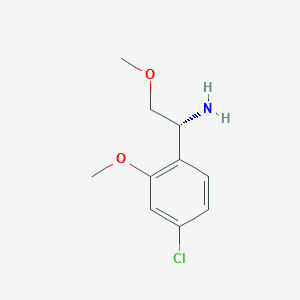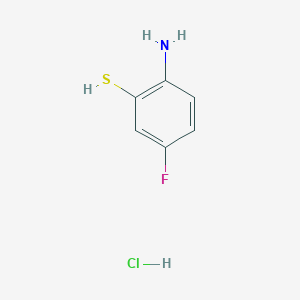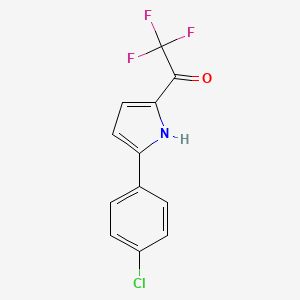
1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a chlorophenyl group and a trifluoromethyl ketone moiety
Métodos De Preparación
The synthesis of 1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(4-chlorophenyl)-1H-pyrrole, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent
Mecanismo De Acción
The mechanism of action of 1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:
5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: This compound shares the pyrrole and chlorophenyl moieties but lacks the trifluoromethyl ketone group.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: This compound contains the trifluoromethyl ketone group but lacks the pyrrole ring.
5-(4-Chlorophenyl)-1H-pyrrole-2-thiol: This compound has a thiol group instead of the trifluoromethyl ketone group
The uniqueness of this compound lies in its combination of the trifluoromethyl ketone group with the pyrrole and chlorophenyl moieties, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H7ClF3NO |
|---|---|
Peso molecular |
273.64 g/mol |
Nombre IUPAC |
1-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H7ClF3NO/c13-8-3-1-7(2-4-8)9-5-6-10(17-9)11(18)12(14,15)16/h1-6,17H |
Clave InChI |
MLQWJBIIACFILC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(N2)C(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


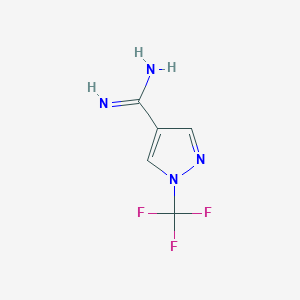


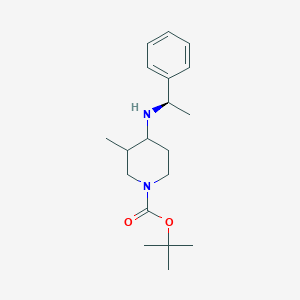
![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
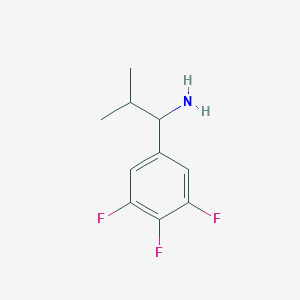
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
